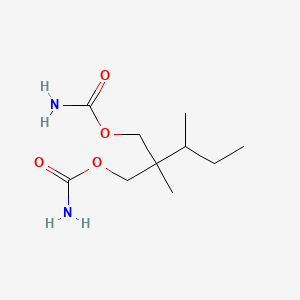

Mebutamate

Description

This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.

This compound is a sedative and anxiolytic drug with anti-hypertensive (blood pressure lowering) effects comparable to those of other barbiturates but is only around 1/3rd the potency of secobarbital as a sedative. Side effects include dizziness and headaches.

Properties

IUPAC Name |

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROTMJVBFSIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023239 | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-55-1 | |

| Record name | Mebutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebutamate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77-79 | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Mebutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis and purification methodologies for mebutamate (2,2-di(carbamoyloxymethyl)-3-methylpentane), a short-acting tranquilizer. The information presented is curated from established patent literature and chemical synthesis resources to assist researchers and professionals in the development and production of this compound.

Core Synthesis Pathways

The synthesis of this compound originates from its corresponding diol, 2-methyl-2-sec-butyl-1,3-propanediol. This precursor undergoes carbamoylation to yield the final active pharmaceutical ingredient. Two principal methods for this conversion are documented: the urethane exchange method and the phosgene-ammonia route.

Synthesis of the Precursor: 2-Methyl-2-sec-butyl-1,3-propanediol

A common route to the diol precursor involves the reduction of a corresponding disubstituted malonic ester.[1] A detailed experimental protocol for this synthesis is outlined below.

Experimental Protocol: Synthesis of 2-Methyl-2-sec-butyl-1,3-propanediol [1]

-

Reduction: 92 grams of diethyl-sec-butyl methyl malonate is reduced using 22.8 grams of lithium aluminum hydride in a suitable volume of anhydrous ethyl ether.

-

Quenching and Extraction: The reaction mixture is treated with sulfuric acid. The ether-soluble components are then extracted.

-

Purification: The extracted material is purified by redistillation to yield approximately 46 grams of 2-methyl-2-sec-butyl-1,3-propanediol as a clear, colorless liquid.

Quantitative Data for Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | Diethyl-sec-butyl methyl malonate (92 g) | [1] |

| Reducing Agent | Lithium aluminum hydride (22.8 g) | [1] |

| Product | 2-methyl-2-sec-butyl-1,3-propanediol | [1] |

| Yield | ~46 g | [1] |

| Boiling Point | 92-97 °C (at 0.1 mm Hg) | [1] |

| Refractive Index (nD) | 1.4887 | [1] |

| Water Solubility | ~0.5% | [1] |

Method 1: Urethane Exchange for this compound Synthesis

This method involves the reaction of the diol precursor with an excess of a lower alkyl urethane, such as ethyl urethane, in the presence of an aluminum alkoxide catalyst.[1]

Experimental Protocol: this compound Synthesis via Urethane Exchange [1]

-

Reaction Setup: 14.6 grams of 2-methyl-2-sec-butyl-1,3-propanediol and 18.7 grams of ethyl urethane are dissolved in approximately 150 ml of anhydrous toluene. 3.0 grams of aluminum isopropoxide is added as a catalyst.

-

Reaction and Distillation: The mixture is heated, and the ethanol formed during the reaction is removed by distillation as an azeotrope with toluene.

-

Work-up: The reaction is terminated by the addition of water. The excess ethyl urethane is recovered by distillation under reduced pressure.

-

Purification: The residual material is purified by recrystallization from a suitable solvent to yield the final product.

Logical Relationship of Urethane Exchange Synthesis

Caption: Urethane exchange synthesis of this compound.

Method 2: Phosgene and Ammonia Route for Dicarbamate Synthesis

An alternative and widely used method for the synthesis of dicarbamates involves a two-step process: reaction of the diol with phosgene to form a dichlorocarbonate intermediate, followed by ammoniation.[1] While a specific protocol for this compound is not detailed in the searched documents, a procedure for the closely related 2-phenyl-1,3-propanediol dicarbamate provides a representative workflow.[2]

Experimental Workflow: Phosgene and Ammonia Synthesis of a Dicarbamate [2]

Caption: Phosgene and ammonia route for dicarbamate synthesis.

Quantitative Data for a Phosgene-based Dicarbamate Synthesis (2-phenyl-1,3-propanediol dicarbamate) [2]

| Parameter | Value | Reference |

| Starting Diol | 30.4 g (0.2 mole) | [2] |

| Phosgene | 0.44 moles | [2] |

| Crude Yield | 46 g (96.6%) | [2] |

| Recrystallization Solvent | Methanol (450 ml) | [2] |

| Final Yield | 36 g (75.6%) | [2] |

Purification of this compound

Recrystallization is the primary method for the purification of this compound. The choice of solvent is critical to obtaining a high yield of pure product.

General Principles of Recrystallization

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[3][4] The process typically involves:

-

Dissolving the crude product in a minimum amount of hot solvent.

-

Hot filtration to remove any insoluble impurities.

-

Allowing the solution to cool slowly to induce crystallization.

-

Isolation of the crystals by filtration.

-

Washing the crystals with a small amount of cold solvent.

-

Drying the purified crystals.

Recrystallization Solvents for Dicarbamates

While specific data for this compound is limited in the provided search results, information on related compounds suggests potential solvent systems. For instance, 2-phenyl-1,3-propanediol dicarbamate is effectively recrystallized from methanol.[2] General-purpose solvent systems for the recrystallization of organic compounds that may be applicable to this compound include:

-

Ethanol

-

Methanol/water mixtures

-

Acetone/water mixtures

-

Toluene

The selection of the optimal solvent or solvent system for this compound would require experimental screening to balance purity and yield.

Experimental Workflow for Recrystallization

Caption: General workflow for the purification of this compound by recrystallization.

References

Mebutamate: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Mebutamate is a carbamate derivative with anxiolytic, sedative, and antihypertensive properties.[1][2] First described in a 1959 patent, it has been marketed under trade names such as Capla and Dormate.[2] This document provides a detailed examination of its chemical structure, physicochemical properties, and pharmacological profile, intended to serve as a comprehensive resource for professionals in the field of drug research and development.

Chemical Identity and Structure

This compound, chemically known as [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate, is a dicarbamate ester.[3] The molecule possesses a stereocenter at the C3 position of the pentyl backbone, leading to (R)- and (S)-enantiomers.[4][5] The racemic mixture is typically used.[6]

The fundamental structure consists of a 2,3-dimethylpentane core, substituted at the 2-position with two carbamoyloxymethyl groups. This biscarbamate structure is shared by other pharmacologically active compounds, including meprobamate and carisoprodol.[1][7]

| Identifier | Value |

| IUPAC Name | [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate[3] |

| SMILES | CCC(C)C(C)(COC(=O)N)COC(=O)N[1][3] |

| InChI | InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)[1][3] |

| InChIKey | LEROTMJVBFSIMP-UHFFFAOYSA-N[1][3] |

| CAS Number | 64-55-1[3] |

| Molecular Formula | C10H20N2O4[1][3] |

Physicochemical Properties

This compound is a white powder with a characteristic odor and a bitter taste.[8] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 232.28 g/mol | [3] |

| Melting Point | 77-79 °C | [3] |

| Solubility | 1000 mg/L in water | [3] |

Pharmacological Profile

This compound is classified as a sedative and anxiolytic with antihypertensive effects.[1][9] Its pharmacological activity is comparable to that of barbiturates, though it is approximately one-third as potent as secobarbital in its sedative effects.[1][9] Common side effects include dizziness and headaches.[1][9]

Mechanism of Action

The primary mechanism of action for this compound, like other carbamates, involves the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][10][11] It acts as a positive allosteric modulator at the β-subunit of the GABA-A receptor, a binding site similar to that of barbiturates.[1] This is in contrast to benzodiazepines, which bind to the α-subunit.[1]

Enhancement of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[10][11] This inhibitory effect in the central nervous system, particularly in the limbic system, thalamus, and hypothalamus, is responsible for its anxiolytic and sedative properties.[8][10][12] The muscle relaxant properties observed with related compounds like meprobamate are attributed to the depression of polysynaptic reflexes in the spinal cord.[10][11]

Pharmacokinetics

Experimental Protocols

Specific experimental protocols for the characterization of this compound were not found in the search results. However, standard methodologies for the analysis of similar small molecule drugs are applicable.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Solubility Assessment

The equilibrium solubility of this compound in water can be determined by adding an excess amount of the compound to a known volume of water. The suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

GABA-A Receptor Binding Assay

A radioligand binding assay can be employed to determine the affinity of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex or cerebellum).

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

Conclusion

This compound is a carbamate derivative with a well-defined chemical structure and established sedative, anxiolytic, and antihypertensive properties. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is shared with other drugs in its class. While specific, detailed experimental protocols for this compound are not extensively published, standard pharmaceutical characterization techniques can be readily applied to further investigate its properties. This guide provides a foundational understanding for researchers and professionals involved in the development and study of neuropharmacological agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. This compound | C10H20N2O4 | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Meprobamate - Wikipedia [en.wikipedia.org]

- 8. Meprobamate: Package Insert / Prescribing Information [drugs.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 11. What is Meprobamate used for? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

- 13. meprobamate [glowm.com]

Mebutamate's Action on GABAA Receptors: A Technical Guide

An In-depth Examination of the Allosteric Modulation and Direct Gating of GABAA Receptors by Carbamates, with a focus on Meprobamate as a surrogate for Mebutamate.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a carbamate derivative, exerts its pharmacological effects primarily through the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Due to a scarcity of direct research on this compound, this guide leverages the extensive data available for its close structural and functional analogue, meprobamate, to delineate the mechanism of action. Meprobamate, and by extension this compound, functions as a positive allosteric modulator and a direct agonist of the GABAA receptor, exhibiting a mechanism of action with similarities to that of barbiturates. This dual action facilitates both the enhancement of GABA-ergic neurotransmission and direct activation of the receptor's chloride channel, leading to neuronal hyperpolarization and a consequent reduction in neuronal excitability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from key electrophysiological studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

This compound is a central nervous system depressant belonging to the carbamate class of drugs. Historically, carbamates like meprobamate were widely prescribed for anxiety and as sedative-hypnotics before the advent of benzodiazepines.[1] The therapeutic and side-effect profiles of these compounds are intrinsically linked to their interaction with GABAA receptors.[1] Understanding the precise molecular interactions between this compound and GABAA receptors is crucial for the development of novel therapeutics with improved specificity and safety profiles.

GABAA receptors are pentameric ligand-gated ion channels that are permeable to chloride ions.[2] The binding of GABA to its receptor triggers channel opening, leading to an influx of chloride and hyperpolarization of the neuron, thus producing an inhibitory effect.[3] Many drugs, including benzodiazepines, barbiturates, and neurosteroids, bind to allosteric sites on the receptor complex to modulate its function.[4]

Meprobamate has been shown to act in a barbiturate-like manner, both potentiating the effect of GABA and, at higher concentrations, directly gating the channel in the absence of the endogenous ligand.[5] This guide will detail these actions based on data from studies on recombinant GABAA receptors.

Mechanism of Action at the GABAA Receptor

The primary mechanism of action for this compound, inferred from studies on meprobamate, involves a dual interaction with the GABAA receptor: positive allosteric modulation and direct receptor activation (gating).

Positive Allosteric Modulation

This compound binds to an allosteric site on the GABAA receptor, distinct from the GABA binding site, and enhances the receptor's response to GABA. This potentiation means that in the presence of this compound, a lower concentration of GABA is required to elicit an inhibitory postsynaptic current. This allosteric modulation is a key component of its anxiolytic and sedative effects at therapeutic concentrations.

Direct Gating

At higher concentrations, this compound can directly activate the GABAA receptor, mimicking the effect of GABA.[5] This direct gating of the chloride channel contributes to its more profound CNS depressant effects and also underlies the increased risk of toxicity, particularly when combined with other GABAergic agents like alcohol.[6] This action is characteristic of barbiturates and distinguishes carbamates from benzodiazepines, which are solely modulators and do not directly gate the receptor.

The interaction is thought to occur at or near the barbiturate binding site, which is located in the transmembrane domain of the receptor, affecting the channel gating mechanism.

Signaling Pathway

The binding of this compound/Meprobamate to the GABAA receptor initiates a signaling cascade that results in neuronal inhibition. The following diagram illustrates this pathway.

Caption: this compound signaling at the GABAergic synapse.

Quantitative Data: Electrophysiological Studies

The following tables summarize quantitative data from whole-cell patch-clamp electrophysiology studies on recombinant human GABAA receptors expressed in HEK293 cells. The data is primarily from studies on meprobamate.

Table 1: Allosteric Modulation of GABA-Evoked Currents by Meprobamate

| Receptor Subtype | Meprobamate Concentration (µM) | Modulation of EC20 GABA Current (% of control) |

| α1β2γ2 | 100 | 150 ± 20 |

| α1β2γ2 | 300 | 280 ± 35 |

| α1β2γ2 | 1000 | 450 ± 50 |

| α5β3γ2 | 1000 | 620 ± 70 |

Data are presented as mean ± SEM. Modulation is expressed as the percentage increase over the current evoked by an EC20 concentration of GABA alone.

Table 2: Direct Gating of GABAA Receptors by Meprobamate

| Receptor Subtype | Meprobamate Concentration (mM) | Current Amplitude (% of maximal GABA response) |

| α1β2γ2 | 1 | 25 ± 5 |

| α1β2γ2 | 3 | 60 ± 8 |

| α1β2γ2 | 10 | 95 ± 12 |

| α1β2 | 3 | 75 ± 10 |

Data are presented as mean ± SEM. Current amplitude is normalized to the maximal current evoked by a saturating concentration of GABA.

Experimental Protocols

The following protocols are based on the methodologies described in key studies investigating the effects of carbamates on recombinant GABAA receptors.[7]

Cell Culture and Transient Transfection of HEK293 Cells

-

Cell Line Maintenance: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For expression of GABAA receptors, HEK293 cells are transiently transfected with cDNAs encoding the desired receptor subunits (e.g., α1, β2, γ2s) using a lipofection-based reagent. cDNAs for the different subunits are mixed in a specific ratio (e.g., 1:1:2 for α:β:γ) to ensure proper receptor assembly. A reporter plasmid, such as one encoding green fluorescent protein (GFP), is often co-transfected to allow for easy identification of transfected cells.

-

Post-transfection: Cells are typically used for electrophysiological recordings 24-48 hours after transfection.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

-

-

Recording Setup: Coverslips with transfected HEK293 cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Data Acquisition:

-

Whole-cell recordings are made from GFP-positive cells.

-

The membrane potential is held at -60 mV.

-

Drugs (GABA, meprobamate) are applied to the cells using a rapid solution exchange system.

-

Currents are recorded using a patch-clamp amplifier, filtered at 2 kHz, and digitized at 10 kHz.

-

-

Data Analysis:

-

Peak current amplitudes are measured in response to agonist application.

-

Concentration-response curves are generated and fitted with the Hill equation to determine EC50 and Hill slope values.

-

Statistical analysis is performed using appropriate tests (e.g., ANOVA, t-test).

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for characterizing the effects of this compound on GABAA receptors.

Caption: Workflow for GABAA receptor electrophysiology.

Conclusion

The available evidence, primarily from studies on the closely related compound meprobamate, strongly indicates that this compound acts as a positive allosteric modulator and direct agonist at the GABAA receptor. Its barbiturate-like dual mechanism of action, involving both enhancement of GABAergic transmission and direct channel gating, accounts for its sedative, anxiolytic, and muscle relaxant properties, as well as its potential for significant CNS depression and abuse. The subunit composition of the GABAA receptor likely influences the potency and efficacy of this compound, presenting an avenue for future research to develop more selective therapeutic agents. The experimental framework detailed in this guide provides a robust methodology for further elucidating the specific interactions of this compound and other carbamates with GABAA receptor subtypes.

References

- 1. Something old, something new: a successful case of meprobamate withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Mebutamate as a Sedative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebutamate is a carbamate derivative with sedative, anxiolytic, and antihypertensive properties.[1][2] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its sedative effects. Due to the limited availability of specific quantitative data for this compound, this document also includes comparative data for the structurally and functionally similar compound, meprobamate, to provide a more complete understanding of this class of drugs. Detailed experimental protocols for assessing the key pharmacological parameters of sedative-hypnotics are also presented, along with diagrams to illustrate relevant pathways and workflows.

Introduction

This compound is a central nervous system depressant belonging to the carbamate class of compounds.[1] Historically used for its sedative and anxiolytic effects, its clinical application has largely been superseded by newer agents with more favorable safety profiles.[3] Nevertheless, understanding the pharmacological profile of this compound and related carbamates remains relevant for the study of GABAergic neurotransmission and the development of novel sedative-hypnotics.

This compound exerts its sedative effects by enhancing the action of GABA at the GABA-A receptor.[1] Unlike benzodiazepines, which bind to the α-subunit, carbamates like this compound and barbiturates are understood to bind to the β-subreceptor of the GABA-A receptor.[1] This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and anxiolysis.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potentiation of GABAergic inhibition. This leads to a dose-dependent depression of the central nervous system, ranging from mild sedation to hypnosis.

Mechanism of Action at the GABA-A Receptor

This compound is a positive allosteric modulator of the GABA-A receptor.[1] The binding of this compound to its site on the receptor complex increases the affinity of the receptor for GABA and prolongs the open state of the chloride channel, thereby enhancing the inhibitory effect of GABA.[4] This mechanism is similar to that of barbiturates.[1]

Comparative Potency

Clinical studies have indicated that this compound has a sedative potency approximately one-third that of secobarbital, a short-acting barbiturate.[5] In a 1967 study, a 600 mg dose of this compound was found to have hypnotic properties affecting the duration and quality of sleep induction and sleep itself, with a 900 mg dose showing no significant increase in effect.[6] The overall hypnotic effect was reported to be between that of 100 mg and 200 mg of secobarbital.[6]

Quantitative Pharmacological Data

Specific quantitative data for this compound is scarce in publicly available literature. The following tables summarize available data for this compound and the closely related compound, meprobamate, for comparative purposes.

Table 1: Sedative and Hypnotic Dosing of this compound and Meprobamate

| Compound | Indication | Dosage | Species | Reference(s) |

| This compound | Hypnotic | 600 - 900 mg | Human | [6] |

| Meprobamate | Anxiety | 1200 - 1600 mg/day (in 3-4 divided doses) | Human | [7] |

| Preoperative Sedation | 400 mg | Human (Adult) | [2] | |

| Preoperative Sedation | 200 mg | Human (Pediatric) | [2] |

Table 2: Comparative Pharmacokinetic Parameters of Meprobamate

| Parameter | Value | Species | Reference(s) |

| Bioavailability | Well absorbed orally | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Human | [1] |

| Plasma Half-life (t½) | 6 - 17 hours | Human | [2] |

| Volume of Distribution (Vd) | 1.4 - 1.6 L/kg | Human | [8] |

| Protein Binding | 20% | Human | [2] |

| Metabolism | Hepatic (to inactive glucuronide conjugates) | Human | [2] |

| Excretion | Renal (10-20% as unchanged drug) | Human | [2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to characterizing the pharmacological profile of a sedative-hypnotic agent like this compound.

In Vitro GABA-A Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times.

-

Resuspend the final pellet in buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of radioligand (e.g., [³H]-Muscimol for the GABA binding site or [³H]-Flumazenil for the benzodiazepine site) at a final concentration near its Kd.

-

50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

100 µL of the prepared membrane suspension.

-

-

For total binding, add 50 µL of buffer instead of this compound.

-

For non-specific binding, add 50 µL of a high concentration of a known competing ligand (e.g., unlabeled GABA or diazepam).

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Sedative Activity Assessment (Loss of Righting Reflex)

Objective: To determine the sedative effective dose (ED50) of this compound in an animal model.

Methodology:

-

Animals:

-

Use male Swiss-Webster mice (20-25 g).

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals in a temperature- and light-controlled environment with free access to food and water.

-

-

Drug Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., saline with 5% Tween 80).

-

Divide the mice into groups (n=8-10 per group).

-

Administer different doses of this compound (e.g., 10, 30, 100, 300 mg/kg) intraperitoneally (i.p.) to the respective groups.

-

Administer the vehicle to the control group.

-

-

Assessment of Sedation:

-

At a predetermined time after administration (e.g., 15 minutes), place each mouse on its back.

-

Observe the mouse for its ability to right itself (i.e., return to a normal prone position) within 30 seconds.

-

The loss of the righting reflex is considered an indicator of sedation.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of mice that exhibit loss of the righting reflex.

-

Plot the percentage of responding mice against the logarithm of the dose of this compound.

-

Determine the ED50 value (the dose that produces sedation in 50% of the animals) using probit analysis or a similar statistical method.

-

In Vitro Cytochrome P450 (CYP) Metabolism Assay

Objective: To identify the major CYP isoforms responsible for the metabolism of this compound.

Methodology:

-

Incubation:

-

In separate microcentrifuge tubes, combine:

-

Human liver microsomes (HLM) or recombinant human CYP enzymes.

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

This compound at a fixed concentration (e.g., 10 µM).

-

In separate experiments, include a known selective inhibitor for each major CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4).

-

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Sample Processing:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Quantification:

-

Analyze the amount of remaining this compound in the supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the rate of this compound metabolism in the absence and presence of each specific CYP inhibitor.

-

A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolism of this compound.

-

Visualizations

GABAergic Synaptic Transmission Pathway

Caption: GABAergic signaling pathway and the modulatory action of this compound.

Experimental Workflow for In Vivo Sedative Activity Assessment

Caption: Workflow for determining the sedative ED50 of this compound.

Conclusion

This compound is a carbamate sedative that enhances GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor. While specific quantitative pharmacological data for this compound is limited, comparative analysis with the related compound meprobamate provides valuable insights into its pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide offer a framework for the comprehensive evaluation of this compound and other novel sedative-hypnotic agents. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound and its potential therapeutic applications.

References

- 1. drugs.com [drugs.com]

- 2. meprobamate [glowm.com]

- 3. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Meprobamate - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. (meprobamate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Meprobamate as an Anxiolytic Agent

Note on Scope: This document focuses on the preclinical data for meprobamate . While the initial topic specified mebutamate, the available search results predominantly concern meprobamate, a historically significant anxiolytic and a closely related carbamate compound. Meprobamate was the first drug to be widely marketed as an anxiolytic, or "minor tranquilizer," and its preclinical evaluation set a precedent for future drug development in this class.[1][2]

Introduction

Meprobamate, a propanediol dicarbamate, was synthesized in 1950 and introduced into clinical practice in 1955.[2][3] It quickly became a widely prescribed medication for anxiety and tension, largely replacing barbiturates due to a perception of a better safety profile.[2][4] Although its use has since been superseded by benzodiazepines and other newer agents, the study of meprobamate's preclinical pharmacology provides valuable insights into the mechanisms of anxiolysis and the foundational animal models used in neuropsychiatric drug discovery.[5][6] In animal studies, meprobamate has been shown to act at multiple sites within the central nervous system (CNS), including the thalamus, limbic system, and spinal cord, to produce its anxiolytic and sedative effects.[4][7]

Core Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for meprobamate's anxiolytic effects is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][5] GABA is the primary inhibitory neurotransmitter in the CNS.[5] Meprobamate binds to the GABA-A receptor at a site distinct from GABA itself, enhancing the receptor's response to GABA.[4][5]

This potentiation of GABAergic neurotransmission is similar to the action of barbiturates.[8][9] Meprobamate increases the duration of the opening of the chloride ion channel associated with the GABA-A receptor, which leads to an increased influx of chloride ions into the neuron.[5][10] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening overall neuronal excitability.[5][11] This inhibitory effect in key brain regions involved in fear and anxiety, such as the limbic system, is believed to be the basis for its anxiolytic properties.[4][7] At higher concentrations, meprobamate can also directly activate the GABA-A receptor's chloride channel, an action it shares with barbiturates but not benzodiazepines.[8]

Signaling Pathway of Meprobamate at the GABA-A Receptor

Caption: Meprobamate enhances GABAergic inhibition via the GABA-A receptor.

Preclinical Efficacy in Animal Models of Anxiety

The anxiolytic-like effects of meprobamate have been evaluated in various rodent models designed to assess anxiety and fear-related behaviors.[6][12] These models typically create a conflict between the animal's natural tendency to explore a novel environment and its aversion to open, brightly lit, or elevated spaces.[13] Anxiolytic compounds reduce the aversion, leading to increased exploration of the anxiogenic areas.

Quantitative Data from Behavioral Studies

The following table summarizes key quantitative findings from preclinical studies of meprobamate in established animal models of anxiety.

| Animal Model | Species/Strain | Meprobamate Dose | Key Anxiolytic-like Effect | Citation |

| Elevated Plus-Maze | BALB/c Mice | 60 mg/kg | Significant increase in time spent on and entries into the open arms. | [12] |

| Elevated Plus-Maze | Swiss Mice | 60 mg/kg | Significant increase in time spent on and entries into the open arms. | [12] |

| Light/Dark Choice Test | BALB/c Mice | 60 mg/kg | Significant increase in time spent in the light compartment. | [12] |

| Light/Dark Choice Test | Swiss Mice | 120 mg/kg | Significant increase in time spent in the light compartment. | [12] |

Detailed Experimental Protocols

To ensure reproducibility and methodological transparency, detailed protocols for the key experiments cited are provided below.

Protocol 1: The Elevated Plus-Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior in rodents.[6][12]

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms (with high walls), and a central platform.

-

Animal Subjects: Male BALB/c or Swiss mice.[12] Animals are housed in a controlled environment and acclimated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Meprobamate (e.g., 60 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to testing.[12]

-

Procedure:

-

Each mouse is placed individually on the central platform of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

The session is recorded by an overhead video camera for later analysis.

-

-

Data Analysis: Key parameters measured include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total number of arm entries (a measure of general locomotor activity).

-

Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.

-

Protocol 2: The Light/Dark Choice Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their motivation to explore a novel environment.[12]

-

Apparatus: A box divided into two compartments: a small, dark, "safe" compartment and a larger, brightly illuminated, "aversive" compartment. An opening connects the two compartments.

-

Animal Subjects: Male BALB/c or Swiss mice.[12] Acclimatization and housing conditions are the same as for the EPM test.

-

Drug Administration: Meprobamate (e.g., 60 mg/kg or 120 mg/kg) or vehicle is administered i.p. 30 minutes prior to testing.[12]

-

Procedure:

-

Each mouse is placed into the dark compartment at the start of the test.

-

The animal is allowed to move freely between the two compartments for a 5- or 10-minute session.

-

Transitions and time spent in each compartment are automatically recorded using infrared beams or analyzed from video recordings.

-

-

Data Analysis: Key parameters measured include:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the light compartment.

-

Anxiolytic effect is indicated by a significant increase in the time spent in the light compartment.

-

General Experimental Workflow

Caption: A typical workflow for preclinical anxiolytic drug testing in rodents.

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of a drug is essential for interpreting its pharmacological effects. Meprobamate is well-absorbed after oral administration, with sedative effects typically occurring within one hour.[7]

| Parameter | Observation | Citation |

| Absorption | Well absorbed following oral administration. | [7] |

| Distribution | Distributed throughout the body. Crosses the placental barrier and is present in breast milk. Protein binding is approximately 20%. | [7] |

| Metabolism | Rapidly metabolized in the liver, primarily to inactive glucuronide conjugates. | [7] |

| Excretion | Metabolites and 10-20% of the unchanged drug are excreted in the urine. | [7] |

| Half-life | 6 to 17 hours. | [7] |

| Volume of Distribution (Vd) | In humans (as a proxy for preclinical models), Vd is reported to be approximately 0.7 L/kg, though some models suggest a range of 1.4 to 1.6 L/kg. | [14][15] |

Conclusion

Preclinical studies were fundamental in establishing meprobamate as an anxiolytic agent. In vivo research in rodent models, such as the elevated plus-maze and light/dark choice test, quantitatively demonstrated its efficacy in reducing anxiety-like behaviors.[12] These effects are mediated by its barbiturate-like positive allosteric modulation of GABA-A receptors, which enhances inhibitory neurotransmission in the CNS.[1][8] While meprobamate has been largely replaced by drugs with more favorable safety and dependency profiles, its study provides a crucial historical and pharmacological foundation for the field of anxiolytic drug discovery.[4][5] The experimental protocols and models used to characterize meprobamate remain staples in the preclinical evaluation of novel anxiolytic candidates today.[6][13]

References

- 1. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 4. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meprobamate [glowm.com]

- 8. Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The similarities and differences between meprobamate and barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 12. Anxiolytic-like effects of meprobamate. Interactions with an opiate antagonist in Swiss and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

The Structure-Activity Relationship of Mebutamate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebutamate, a dicarbamate derivative, belongs to a class of central nervous system (CNS) depressants that gained prominence in the mid-20th century for their sedative, anxiolytic, and muscle relaxant properties. As a structural analog of meprobamate, the archetypal compound of this class, this compound shares a core 2,2-disubstituted-1,3-propanediol dicarbamate scaffold. The pharmacological effects of these compounds are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the brain.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing the impact of structural modifications on their pharmacological activity. The document also outlines key experimental protocols for evaluating these compounds and visualizes the underlying signaling pathways and experimental workflows.

While extensive research was conducted on these compounds historically, a comprehensive, publicly available quantitative dataset comparing a wide range of analogs is not readily found in modern literature. This guide, therefore, synthesizes available qualitative and semi-quantitative data to elucidate the key structural determinants of activity for this class of compounds.

Core Structure and Mechanism of Action

The fundamental structure of this compound and its analogs is a 2,2-disubstituted-1,3-propanediol dicarbamate. The two carbamate moieties are essential for the CNS depressant activity. The primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor. By binding to a site distinct from the GABA binding site, these compounds enhance the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and the observed sedative and anxiolytic effects.[1]

Structure-Activity Relationship (SAR)

The sedative and muscle-relaxant activities of 2,2-disubstituted-1,3-propanediol dicarbamates are highly dependent on the nature of the substituents at the C2 position of the propane backbone.

Table 1: Qualitative Structure-Activity Relationship of this compound Analogs

| R1 Substituent | R2 Substituent | Relative Sedative Activity | Notes |

| Methyl | n-Propyl (Meprobamate) | Baseline | The original and well-characterized compound. |

| Methyl | sec-Butyl (this compound) | Increased | Branching at the R2 position can influence potency. |

| Ethyl | Ethyl | Moderate | Symmetrical substitution can affect activity. |

| Methyl | Phenyl | Decreased | Aromatic substitution at this position is generally not favorable for sedative activity. |

| Hydrogen | n-Propyl | Decreased | Disubstitution at the C2 position is crucial for optimal activity. |

Key SAR Observations:

-

Disubstitution at C2: The presence of two alkyl or aryl substituents at the C2 position is critical for CNS depressant activity. Monosubstituted analogs exhibit significantly reduced potency.

-

Nature of Alkyl Substituents: The size and branching of the alkyl groups at C2 influence the potency and duration of action. Generally, increasing the lipophilicity of the substituents by increasing the carbon chain length (up to a certain point) enhances activity. Branching in the alkyl chains can also modulate potency.

-

Carbamate Groups: Both carbamate moieties are essential for activity. Replacement or modification of these groups typically leads to a loss of the desired pharmacological effects.

Experimental Protocols

The evaluation of this compound and its analogs primarily involves in vitro and in vivo assays to determine their interaction with the GABA-A receptor and their overall CNS depressant effects.

In Vitro: GABA-A Receptor Binding Assay

This assay determines the affinity of the test compounds for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Whole brains from rodents (e.g., rats) are homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction containing the GABA-A receptors.

-

The membrane pellets are washed multiple times to remove endogenous GABA and other interfering substances.

-

-

Binding Reaction:

-

The prepared membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).

-

Increasing concentrations of the test compound (this compound analog) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., GABA or diazepam).

-

-

Separation and Quantification:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is an indicator of the compound's binding affinity.

-

// Node Styling Homogenization [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IC50_Calc [fillcolor="#FBBC05", fontcolor="#202124"]; } END_DOT

In Vitro: Electrophysiological Recording

This technique measures the functional effect of the compounds on GABA-A receptor-mediated currents.

Methodology:

-

Cell Preparation:

-

Neurons are cultured, or oocytes are prepared to express specific GABA-A receptor subtypes.

-

-

Patch-Clamp Recording:

-

Whole-cell or single-channel patch-clamp recordings are performed to measure the chloride currents flowing through the GABA-A receptors.

-

-

Drug Application:

-

A baseline current is established by applying GABA to the cell.

-

The test compound is then co-applied with GABA, and the change in the current amplitude or duration is measured.

-

-

Data Analysis:

-

The potentiation of the GABA-induced current by the test compound is quantified. The concentration of the compound that produces 50% of the maximal potentiation (EC50) is determined.

-

In Vivo: Sedative/Hypnotic Activity Assessment

These behavioral tests in animals are used to evaluate the CNS depressant effects of the compounds.

Methodology:

-

Loss of Righting Reflex:

-

Animals (e.g., mice or rats) are administered the test compound.

-

The dose at which 50% of the animals lose their righting reflex (the ability to return to an upright position when placed on their back) is determined (HD50).

-

-

Pentobarbital-Induced Sleeping Time:

-

The test compound is administered prior to a sub-hypnotic dose of pentobarbital.

-

The ability of the compound to potentiate the hypnotic effect of pentobarbital is measured by the increase in the duration of sleep.

-

Conclusion

The structure-activity relationship of this compound and its analogs demonstrates the critical role of the 2,2-disubstituted-1,3-propanediol dicarbamate scaffold in mediating CNS depressant effects through the positive allosteric modulation of the GABA-A receptor. While the dicarbamate moieties are essential for activity, the nature of the substituents at the C2 position provides a key handle for modulating potency and pharmacokinetic properties. Although largely superseded by benzodiazepines due to a more favorable therapeutic index, the study of these classic sedatives provides valuable insights into the design of GABA-A receptor modulators. Further research, potentially leveraging modern computational modeling alongside traditional pharmacological assays, could lead to the development of novel therapeutics with improved safety and efficacy profiles.

References

Mebutamate's Effect on Central Nervous System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of mebutamate on central nervous system (CNS) pathways. This compound, a carbamate derivative, exerts its primary influence as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS. This document synthesizes available data on its mechanism of action, quantitative effects on receptor function, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

This compound, and its closely related analogue meprobamate, function by enhancing the effect of GABA at the GABA-A receptor.[1] Unlike benzodiazepines, which bind at the interface of the α and γ subunits, carbamates like this compound are understood to act at a distinct site on the GABA-A receptor complex, exhibiting properties similar to barbiturates.[2][3] This allosteric modulation increases the influx of chloride ions in response to GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] This inhibitory action underlies the anxiolytic, sedative, and muscle relaxant properties of this compound.

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by this compound.

Quantitative Data on Meprobamate's Potentiation of GABA-A Receptors

The modulatory effect of meprobamate, a primary metabolite and close analogue of this compound, on GABA-A receptors is dependent on the subunit composition of the receptor complex. The following table summarizes the half-maximal effective concentration (EC50) values for meprobamate's potentiation of GABA-mediated current in various recombinant GABA-A receptor configurations, as determined by electrophysiological studies.

| Receptor Subunit Composition | EC50 for GABA Potentiation (µM) |

| α1β2γ2S | 28.6 ± 2.75 |

| α2β2γ2S | 32.8 ± 1.81 |

| α3β2γ2S | 34.8 ± 2.09 |

| α5β2γ2S | 0.8 ± 0.23 |

| α6β2γ2S | 1.7 ± 0.24 |

| Data from Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors.[4] |

These data indicate that meprobamate exhibits a higher potency for GABA-A receptors containing the α5 subunit, which are predominantly expressed in the hippocampus and are implicated in cognitive processes.

Experimental Protocols

The characterization of this compound's effects on CNS pathways relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is employed to directly measure the ion flow through GABA-A receptors in response to GABA and the modulatory effects of this compound.

Objective: To quantify the potentiation of GABA-evoked currents by this compound in cultured neurons or cells expressing recombinant GABA-A receptors.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. The cells are then cultured on glass coverslips.

-

Recording Setup: A coverslip with adherent cells is placed in a recording chamber on a microscope stage and continuously perfused with an external saline solution.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-6 MΩ when filled with an internal solution containing a high concentration of chloride ions.

-

Whole-Cell Configuration: A micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed. The cell membrane under the pipette tip is then ruptured to allow electrical access to the cell's interior.

-

Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV. GABA is applied to the cell to evoke an inward chloride current. This compound is then co-applied with GABA to measure the potentiation of this current.

-

Data Analysis: The peak amplitude of the GABA-evoked current in the absence and presence of various concentrations of this compound is measured. A concentration-response curve is generated to determine the EC50 value of this compound for potentiation.

The following diagram outlines the workflow for a whole-cell patch-clamp experiment.

In Vitro Pharmacology: Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GABA-A receptor complex.

Objective: To determine the inhibition constant (Ki) of this compound for a specific radioligand binding to the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.

-

Assay Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

The logical relationship in a competitive binding assay is depicted below.

In Vivo Behavioral Pharmacology: Animal Models of Anxiety

Animal models are crucial for assessing the anxiolytic and sedative effects of this compound in a whole organism.

Objective: To evaluate the anxiolytic-like and sedative effects of this compound in rodents.

Commonly Used Models:

-

Elevated Plus-Maze (EPM): This test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This model utilizes the conflict between the exploratory drive of rodents and their innate aversion to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

-

Open Field Test: This test assesses general locomotor activity and exploratory behavior in a novel, open arena. Sedative effects are indicated by a decrease in total distance traveled and rearing behavior.

General Protocol:

-

Animal Acclimation: Rodents (typically mice or rats) are acclimated to the laboratory environment for a specified period before testing.

-

Drug Administration: this compound or a vehicle control is administered to the animals at various doses via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Testing: After a predetermined pretreatment time, the animals are placed in the testing apparatus (EPM, light-dark box, or open field), and their behavior is recorded for a set duration.

-

Data Analysis: Behavioral parameters (e.g., time in open arms, number of entries, distance traveled) are quantified and analyzed statistically to compare the effects of different doses of this compound with the vehicle control.

Conclusion

This compound exerts its effects on the central nervous system primarily through the positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. Its pharmacological profile is characterized by anxiolytic and sedative properties, which can be quantified using a combination of in vitro electrophysiological and pharmacological assays, as well as in vivo behavioral models. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the study of this compound and other carbamate-based CNS modulators. Further research is warranted to fully elucidate the subunit-specific interactions and the downstream signaling consequences of this compound's action on diverse neuronal populations within the CNS.

References

- 1. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 2. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 3. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Mebutamate's GABAA Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebutamate, a carbamate derivative, is recognized for its anxiolytic and sedative properties, which are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Like other carbamates such as meprobamate, this compound is understood to act as a positive allosteric modulator of the GABA-A receptor, binding to a site on the β-subunit, which is distinct from the benzodiazepine binding site on the α-subunit.[1] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[2][3]

This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding of this compound to the GABA-A receptor. Due to the limited availability of specific quantitative data for this compound, this guide will also draw upon data from its close structural and functional analog, meprobamate, to illustrate the expected pharmacological profile and experimental outcomes.

GABAA Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[4] The binding of GABA to its recognition sites at the interface of α and β subunits triggers a conformational change, opening the channel and allowing chloride ions to flow into the cell, resulting in hyperpolarization of the neuronal membrane.[1][4] Positive allosteric modulators like this compound bind to a different site on the receptor and enhance the action of GABA, leading to a greater inhibitory effect.[2][3]

Quantitative Data on GABAA Receptor Modulation

Table 1: Electrophysiological Characterization of Meprobamate at Recombinant GABAA Receptors

| GABAA Receptor Subtype | Meprobamate Effect | Potency/Efficacy | Reference |

| α1β2γ2 | Potentiation of GABA-evoked currents | Significant potentiation at 1-3 mM | [5] |

| α5-containing receptors | Allosteric Modulation | Largest enhancement effect observed | [5] |

| α3-containing receptors | Direct Gating | Attenuated direct gating effect | [5] |

| α1β2 | Allosteric Modulation | Enhancement was more than twice that in α1β2γ2 | [5] |

| α4β3δ (Extrasynaptic) | Direct Gating | Efficacy comparable to GABA | [5] |

| Homomeric β3 | Inhibition of spontaneous current | Blocks spontaneously open channels | [5] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[6]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]

-

Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

-

Wash the pellet by resuspension in binding buffer (50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step three times to remove endogenous GABA.[6]

-

Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (100-200 µg of protein per well).[7]

-

Add a constant concentration of a suitable radioligand that binds to the GABA-A receptor, such as [³H]muscimol (e.g., 5 nM).[6][7]

-

Add varying concentrations of this compound.

-

For the determination of non-specific binding, add a high concentration of a known GABA-A receptor ligand, such as 10 mM GABA.[6]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[7]

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[7]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology allows for the functional characterization of this compound's effect on GABA-A receptor-mediated currents.

Objective: To determine if this compound potentiates GABA-evoked currents and/or directly activates GABA-A receptors.

Experimental Workflow:

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) stably or transiently expressing the desired combination of GABA-A receptor subunits (e.g., α1β2γ2).

-

Plate the cells onto coverslips for recording.

-

-

Recording Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, pH adjusted to 7.2 with CsOH.[5]

-

-

Recording Procedure:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the membrane potential at -60 mV.

-

-

Drug Application and Data Acquisition:

-

To assess potentiation, apply a low concentration of GABA (e.g., EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the change in current amplitude.

-

To assess direct activation, apply varying concentrations of this compound alone in the absence of GABA and record any elicited currents.

-

Record currents using an appropriate amplifier and digitize the data for analysis.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Measure the amplitude of any currents directly gated by this compound.

-

Construct concentration-response curves to determine the EC50 for potentiation and direct activation.

-

Conclusion